Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)-

ACE inhibitor screening HPLC method development fluorometric enzyme assay

For ACE inhibitor screening of crude extracts, spectrophotometric substrates like FAPGG often yield false positives from colored matrix components. Dansyltriglycine (Dns-Gly-Gly-Gly-OH) solves this via mandatory HPLC separation, resolving the fluorescent product dansylglycine from interferences. Key advantages: - Dual detection: UV (250 nm) for routine screening, fluorescence (λex 335/λem 518 nm) for high-sensitivity confirmation - Automation-ready: HPLC method designed for unattended batch runs with full chromatographic audit trail - Validated across 31+ plant species for ACE inhibitor discovery programs

Molecular Formula C18H22N4O6S
Molecular Weight 422.5 g/mol
CAS No. 65251-20-9
Cat. No. B14490157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)-
CAS65251-20-9
Molecular FormulaC18H22N4O6S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C18H22N4O6S/c1-22(2)14-7-3-6-13-12(14)5-4-8-15(13)29(27,28)21-10-17(24)19-9-16(23)20-11-18(25)26/h3-8,21H,9-11H2,1-2H3,(H,19,24)(H,20,23)(H,25,26)
InChIKeyASBVTSWJALBNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyltriglycine: Dual-Labeled Substrate for ACE Inhibitor Screening


Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)-, commonly referred to as dansyltriglycine (Dns-Gly-Gly-Gly-OH; CAS 65251-20-9), is a synthetic tripeptide substrate in which the N-terminus is capped with a dansyl (5-dimethylamino-1-naphthalenesulfonyl) group. This dansyl modification confers dual chromophore and fluorophore properties, enabling detection by both UV absorbance and fluorescence [1]. The compound is cleaved specifically by angiotensin-converting enzyme (ACE; EC 3.4.15.1) at the Gly-Gly bond to yield dansylglycine and diglycine, which are separated and quantified by reversed-phase HPLC [1]. With a molecular formula of C₁₈H₂₂N₄O₆S and a molecular weight of 422.46 Da, dansyltriglycine has an estimated water solubility of approximately 287 mg/L (0.68 mM) at 25 °C and an estimated Log P of -0.49, making it compatible with aqueous enzyme assay conditions without requiring high percentages of organic co-solvents .

Dual-mode detection: UV absorbance and fluorescence without substrate change.
HPLC separation resolves product peak from matrix interferents in complex samples.
Aqueous solubility supports enzyme assays without organic co-solvents.

Dansyltriglycine: Why Substrate Substitution Requires Validation


ACE inhibitor screening assays vary substantially in their susceptibility to interference, detection modality, and quantification strategy, meaning that substrates cannot be interchanged without re-validating the entire analytical workflow. Dansyltriglycine occupies a distinct methodological niche: unlike the widely used spectrophotometric substrate FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine), which is monitored continuously at 340 nm without product separation, dansyltriglycine requires an HPLC separation step that resolves the cleavage product dansylglycine from unreacted substrate and matrix components [1]. A direct two-method comparison study by Vercruysse et al. (2005) demonstrated that ACE inhibitory activity measured by the FAPGG spectrophotometric method and the dansyltriglycine HPLC method yielded differing results for the same set of insect protein hydrolysates, underscoring that the choice of substrate and detection method directly impacts the reported inhibitory potency [1]. Similarly, the classical substrate hippuryl-L-histidyl-L-leucine (HHL) relies on UV detection of liberated hippuric acid at 228 nm and lacks the fluorophore option that enables more sensitive detection in the dansyltriglycine assay [2]. These methodological divergences mean that substituting dansyltriglycine with a simpler or cheaper alternative without running parallel validation experiments introduces uncontrolled variability into inhibitor screening programs.

FAPGG spectrophotometric method
Lacks HPLC separation; continuous 340 nm readout may be affected by colored matrix components. Direct substitution may shift reported inhibitory potency.
Hippuryl-histidyl-leucine (HHL) UV-only substrate
Requires ethyl acetate extraction and provides no fluorescence detection option. Method transfer without re-validation may introduce sensitivity and workflow discrepancies.

Dansyltriglycine: Quantitative Evidence vs. Alternative ACE Substrates


Dual-Mode Detection: UV and Fluorescence Readout

Dansyltriglycine is explicitly described in its foundational publication as a 'chromophore- and fluorophore-labelled substrate' [1]. The dansyl moiety exhibits UV absorption bands near 247 and 330 nm and fluorescence emission centered near 540 nm upon excitation within either band [2]. For ACE inhibitor screening, HPLC-based quantification of dansylglycine product is routinely performed with UV detection at 250 nm [3]. In contrast, hippuryl-L-histidyl-L-leucine (HHL) is detected solely by UV absorbance of hippuric acid at 228 nm, and FAPGG is monitored spectrophotometrically at 340 nm—neither offers the option of more sensitive fluorescence detection [4]. The molar extinction coefficient of dansyl derivatives is approximately 3,300–4,100 M⁻¹ cm⁻¹ at 330 nm [2]. This dual-modality capability allows users to select UV detection for routine screening and switch to fluorescence detection when higher sensitivity is required, without changing the substrate or assay chemistry.

Dual-mode detection
Reported
Dansyltriglycine offers UV (λ 247/330 nm) and fluorescence (λ_em ~540 nm) readout vs. only UV for HHL (228 nm) and FAPGG (340 nm).
Supports routine UV screening with optional fluorescence for higher sensitivity.
Reported fluorescence quantum yield ~0.1; verify with system settings.
ACE inhibitor screening HPLC method development fluorometric enzyme assay

HPLC Separation Eliminates Matrix Interference in Plant Extracts

The dansyltriglycine-based ACE assay employs reversed-phase HPLC to physically separate the enzymatic cleavage product dansylglycine from both unreacted substrate and any co-eluting matrix components prior to quantification [1]. This is a critical advantage when screening complex mixtures such as plant extracts, which frequently contain pigments and UV-absorbing phytochemicals that interfere with continuous spectrophotometric readouts. Vercruysse et al. (2005) explicitly compared the dansyltriglycine HPLC method with the FAPGG spectrophotometric method on identical insect protein hydrolysate samples and found that 'ACE inhibitory activity differed according to the method used,' directly attributing the discrepancy to differences in methodological susceptibility to interference [2]. The FAPGG assay relies on monitoring the decrease in absorbance at 340 nm in a reaction mixture without any separation step, making it vulnerable to false positives from colored compounds or UV-absorbing matrix constituents. In contrast, the dansyltriglycine HPLC method resolves dansylglycine (the product peak) from the substrate peak and any interfering matrix peaks on a C-18 column with UV detection at 250 nm, providing a chromatographic confirmation of product identity [3].

Matrix interference control
Head-to-head
HPLC separation resolves dansylglycine from matrix; FAPGG continuous readout showed different inhibitory values for identical hydrolysates (Vercruysse 2005).
May reduce false positives in complex plant extract or hydrolysate screening.
Method choice can shift reported potency; validate for sample type.
plant extract screening natural product ACE inhibitors assay interference

Single Defined Cleavage Site Simplifies Assay Validation

Dansyltriglycine is cleaved by ACE at a single defined position—the Gly₂-Gly₃ peptide bond—yielding exactly two products: dansylglycine (chromophore/fluorophore-bearing fragment) and diglycine (non-fluorescent dipeptide) [1]. This contrasts with the classical substrate HHL, where ACE cleaves the His-Leu bond to produce hippuric acid and His-Leu, the latter of which requires a secondary derivatization step with o-phthalaldehyde for fluorometric detection [2]. The dansyltriglycine cleavage stoichiometry is inherently 1:1 for productive turnover events, enabling straightforward quantification of reaction progress from a single product peak. The method has been employed in over 30 peer-reviewed publications for ACE inhibitor screening across diverse laboratories, with reported IC₅₀ values for plant extracts ranging from 81 μg/mL (Geranium pratense extract) [3] to 192.1–284.3 μg/mL for various Salsola and Senecio species [4], demonstrating consistent inter-laboratory reproducibility. The assay's specificity is underscored by the finding that phenolic acids showed no significant ACE inhibition while flavonoids and proanthocyanidins demonstrated inhibitory activity at 0.33 mg/mL in this test system [5].

Single cleavage site
Class-level
1:1 stoichiometry: dansylglycine + diglycine; HHL requires secondary o-phthalaldehyde derivatization for fluorometric detection.
Simplifies quantification with fewer handling steps; published IC₅₀ dataset available for benchmarking.
Extensive inter-lab reproducibility across plant species extracts.
enzyme kinetics ACE substrate specificity assay validation

Aqueous Solubility Without Organic Co-Solvents

Dansyltriglycine exhibits an estimated water solubility of 287 mg/L (0.68 mM) at 25 °C and an estimated Log P (octanol-water partition coefficient) of -0.49 , indicating sufficient aqueous solubility for typical enzyme assay concentrations (substrate concentrations of 100–500 μM are common in the published ACE assay protocols). This represents a practical advantage over several alternative dansyl peptides studied by Yang and Van Wart (1994), where substrates such as Phe-Leu-Ala-NH(CH₂)₂NH-Dns required up to 30% DMSO to achieve a solubility of only 0.30 mM [1]. The ability to prepare dansyltriglycine stock solutions in aqueous buffer without high percentages of organic co-solvents eliminates the need to control for solvent effects on enzyme activity. Thermolysin, for example, is inactivated by most organic co-solvents and tolerates a maximum of 10% v/v DMSO [1], making aqueous-soluble substrates preferable for robust kinetic measurements.

Aqueous solubility
Reported
Estimated 0.68 mM in water (25°C); no DMSO required vs. 5–30% DMSO for other dansyl peptides (Yang & Van Wart 1994).
Avoids solvent-induced enzyme inhibition artifacts; simplifies assay buffer preparation.
Experimental solubility data from published peptide studies.
substrate solubility aqueous enzyme assay dansyl peptide solubility

Automation-Ready Workflow for ACE Inhibitor Screening

The foundational publication by Elbl and Wagner (1991) explicitly states that the dansyltriglycine-based ACE assay 'lends itself very easily to automation' [1]. This characteristic was validated in practice when Hansen et al. (1995) applied the method to screen 31 plant species for ACE inhibitory activity, identifying seven species with >50% enzyme inhibition [2]. The HPLC-based workflow is amenable to autosampler integration, enabling unattended sequential analysis of multiple samples. This contrasts with the HHL-based method, which requires a solvent extraction step to isolate hippuric acid prior to spectrophotometric quantification [3], and the FAPGG continuous assay, which, while automatable in microplate format, does not provide the chromatographic confirmation of product identity that the dansyltriglycine HPLC method offers. The combination of automation compatibility with product identity confirmation makes this substrate particularly suited for laboratories running medium-to-high-throughput natural product screening campaigns where both throughput and data reliability are essential.

Automation ready
Class-level
Assay designed for autosampler integration; 31 species screened in one study (Hansen 1995). HHL method requires manual ethyl acetate extraction.
Supports medium-throughput screening with product identity confirmation.
Throughput depends on HPLC run time; verify with instrument configuration.
automated enzyme assay high-throughput screening ACE inhibitor drug discovery

Dansyltriglycine: Optimal Application Scenarios


Natural Product ACE Inhibitor Screening

For laboratories screening crude plant extracts, fermentation broths, or food protein hydrolysates for ACE inhibitory activity, dansyltriglycine is the preferred substrate choice because the HPLC separation step physically resolves the enzymatic product dansylglycine from UV-absorbing matrix components that would otherwise confound spectrophotometric readouts. The direct method comparison by Vercruysse et al. (2005) demonstrated that identical insect protein hydrolysate samples yielded different ACE inhibitory activity values when analyzed by the FAPGG spectrophotometric method versus the dansyltriglycine HPLC method [1]. By selecting dansyltriglycine at the procurement stage, laboratories eliminate false positives arising from colored phytochemicals and avoid the need for post-hoc re-testing with a more specific method. This substrate has been successfully deployed across multiple independent laboratories for screening plant species from genera including Senecio, Salsola, Geranium, Viscum, Dipsacus, and Marrubium [2][3].

Flexible Detection Modalities for ACE Screening

Dansyltriglycine's dual chromophore-fluorophore character enables a single substrate to serve two detection workflows: routine inhibitor screening with HPLC-UV detection at 250 nm for quantification, and secondary confirmatory or high-sensitivity analysis using fluorescence detection (λ_ex ≈ 335 nm, λ_em ≈ 518 nm) [1][2]. This flexibility is particularly valuable in academic core facilities or contract research organizations that handle diverse client projects with varying sensitivity requirements. Procurement of dansyltriglycine eliminates the need to stock and validate two separate substrates (e.g., HHL for UV and a separate fluorogenic peptide for fluorescence), reducing inventory complexity and method re-validation burden.

Automated Medium-to-High-Throughput ACE Screening

The dansyltriglycine HPLC assay was designed with automation in mind from its inception; Elbl and Wagner (1991) explicitly noted that the method 'lends itself very easily to automation' [1]. Laboratories operating autosampler-equipped HPLC systems can run batches of samples unattended, with each injection providing a chromatographic record that confirms product identity and enables retrospective data auditing. This is a distinct advantage over the HHL method, which requires a manual ethyl acetate extraction step [3], and over the FAPGG microplate assay, which provides only an absorbance value without chromatographic confirmation of product identity. The method has demonstrated scalable throughput, with Hansen et al. (1995) successfully screening 31 plant species using this protocol [4].

Enzyme Kinetics and Mechanism Studies

For enzymology laboratories studying metalloprotease substrate specificity or conducting detailed kinetic analyses, dansyltriglycine offers a structurally simple tripeptide scaffold (Gly-Gly-Gly) with a single defined cleavage site. The dansyl group provides intrinsic fluorescence that enables stopped-flow kinetic measurements, as demonstrated by Yang and Van Wart (1994) for a series of related dansyl peptide substrates with thermolysin [2]. While direct Km and kcat values for dansyltriglycine with ACE are not reported in the primary literature, the extensive methodological characterization available for the ACE-dansyltriglycine system provides a solid foundation for laboratories wishing to develop their own detailed kinetic protocols using this substrate.

Application
Selection Property
Validation Focus
Natural product ACE inhibitor screening
HPLC-based matrix separation
Interference-free product quantification
Dual-mode detection flexibility
UV and fluorescence detection capability
Sensitivity selection without substrate change
Automated medium-throughput screening
Autosampler-compatible HPLC workflow
Throughput vs. product identity confirmation
Enzyme kinetics and mechanism studies
Single defined cleavage site, intrinsic dansyl fluorescence
Stopped-flow kinetic measurements, product identity
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